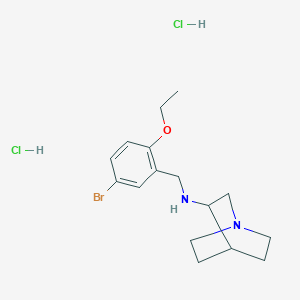
N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
Übersicht
Beschreibung
N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride, commonly known as BEBQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
BEBQ acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cognitive function. By binding to the receptor, BEBQ prevents the activation of downstream signaling pathways, leading to a decrease in the release of neurotransmitters such as acetylcholine and dopamine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
BEBQ has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of dopamine release, and the reduction of oxidative stress. These effects are thought to contribute to the potential therapeutic applications of BEBQ in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BEBQ in lab experiments is its high selectivity and potency as an M1 muscarinic acetylcholine receptor antagonist. This allows for precise manipulation of the receptor and downstream signaling pathways, which is important for studying the underlying mechanisms of cognitive function. However, one of the limitations of using BEBQ is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of BEBQ, including the development of more potent and selective M1 muscarinic acetylcholine receptor antagonists, the investigation of the effects of BEBQ on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BEBQ and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, BEBQ is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity and potency as an M1 muscarinic acetylcholine receptor antagonist make it a valuable tool for studying the underlying mechanisms of cognitive function and for developing new therapies for cognitive disorders. Further research is needed to fully understand the potential of BEBQ and to optimize its use in scientific research.
Wissenschaftliche Forschungsanwendungen
BEBQ has been widely used in scientific research for its potential applications in neuroscience. It has been shown to act as a selective and potent antagonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. BEBQ has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.2ClH/c1-2-20-16-4-3-14(17)9-13(16)10-18-15-11-19-7-5-12(15)6-8-19;;/h3-4,9,12,15,18H,2,5-8,10-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNSMGMZQDIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2CN3CCC2CC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[2-(2-thienyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4745523.png)
![[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4745547.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4745549.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4745554.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745558.png)
![N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B4745571.png)
![4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4745578.png)
![4-(isobutylthio)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4745584.png)
![4-methyl-2-[(6-phenylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4745592.png)
![5-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4745605.png)


![3-[(4-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4745627.png)
![N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4745632.png)
